

Application Note: Aqueous Peptide Ligation via Diamidophosphate (DAP) Activation

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Compound of Interest

Compound Name: *Amidodiphosphate*

CAS No.: *129888-71-7*

Cat. No.: *B14273742*

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Abstract & Introduction

The formation of peptide bonds in water is thermodynamically unfavorable (

) due to the release of a water molecule during condensation.[1][2][3] In biological systems, this is overcome by ATP-dependent activation.[1] In synthetic and prebiotic chemistry, Diamidophosphate (DAP) has emerged as a unique, bio-inspired phosphorylation reagent that enables the oligomerization of amino acids in water under mild conditions, without the need for protecting groups or organic co-solvents.[4]

This protocol details the use of DAP to drive peptide ligation, offering a "green" alternative to traditional solid-phase synthesis and a model for prebiotic chemical evolution.

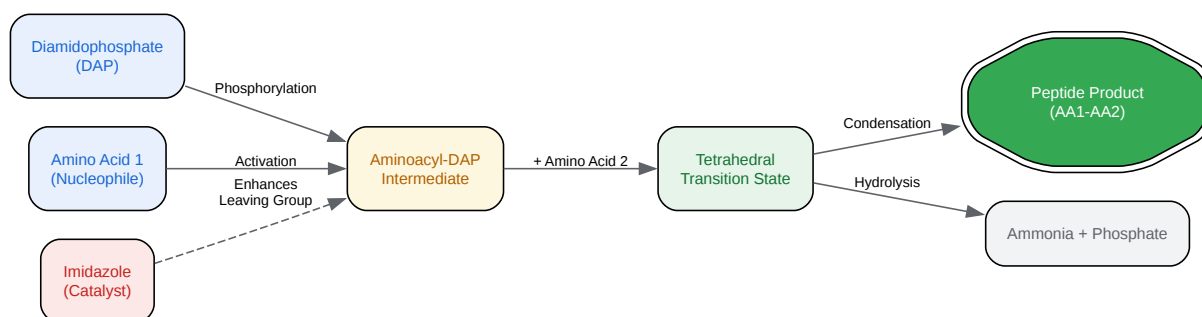
Mechanism of Action

DAP acts as a primordial analogue of ATP. It functions by phosphorylating the carboxyl group of an amino acid (or the amine, depending on pH), creating a high-energy mixed anhydride intermediate. This activated species then undergoes nucleophilic attack by the amine of a

second amino acid, forming a peptide bond and releasing orthophosphate (or amidophosphate) as a byproduct.

Key Mechanistic Features:

- **Selectivity:** Preferential activation of amino acids over hydrolysis, particularly in the presence of imidazole.
- **Chemoselectivity:** Compatible with unprotected side chains (though some phosphorylation of -OH or -SH groups can occur).
- **pH Dependence:** Reaction efficiency is highly pH-dependent, typically optimal between pH 7.0 and 8.0.



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Figure 1: Mechanistic pathway of DAP-mediated peptide bond formation.[4][5] Imidazole acts as a nucleophilic catalyst to form a reactive phosphorimidazolide intermediate.

Materials & Reagents

Reagents

Reagent	Specification	Role
Diamidophosphate (DAP)	>95% Purity (Synthesis required or custom order)	Phosphorylating/Condensing Agent
Amino Acids	Gly, Ala, Val, etc.[6] (Free acid form)	Substrates
Imidazole	ACS Reagent Grade	Catalyst (Optional but recommended)
Magnesium Chloride (MgCl ₂)	1 M Stock Solution	Divalent cation (stabilizer)
Sodium Hydroxide (NaOH)	1 M and 0.1 M	pH Adjustment
Hydrochloric Acid (HCl)	1 M and 0.1 M	pH Adjustment
D ₂ O (Deuterium Oxide)	99.9%	Solvent for NMR analysis

Equipment

- pH Meter (calibrated to pH 4.0, 7.0, 10.0).
- HPLC-MS (C18 column) for product analysis.
- NMR Spectrometer (³¹P and ¹H) for kinetic monitoring.
- Lyophilizer (for product isolation).

Experimental Protocol

Protocol A: Standard Homopeptide Oligomerization

Objective: Polymerize a single amino acid (e.g., Glycine) to form Gly-Gly, Gly-Gly-Gly, etc.

1. Preparation of Reaction Mixture

- Weigh Amino Acid (e.g., Glycine, 0.5 mmol) into a 1.5 mL microcentrifuge tube or glass vial.
- Add DAP (0.5 mmol to 1.5 mmol). Note: A 1:1 to 1:3 ratio of AA:DAP is standard. Excess DAP drives higher oligomerization.

- Add Imidazole (0.5 mmol) if using as a catalyst.
- Dissolve in Deionized Water (or D₂O for NMR) to achieve a final amino acid concentration of 100 mM - 1.0 M.
 - Insight: Higher concentrations (>0.5 M) significantly improve yield by favoring intermolecular collision over water hydrolysis.

2. pH Adjustment (Critical Step)

- Measure the initial pH. It will likely be acidic or basic depending on the amino acid.
- Carefully adjust the pH to 7.5 – 8.0 using NaOH or HCl.
 - Caution: DAP hydrolyzes rapidly below pH 4 and above pH 11. The window of 7.0–8.0 is the "sweet spot" for ligation.

3. Incubation

- Seal the reaction vessel tightly to prevent evaporation (unless simulating "wet-dry" cycles).
- Incubate at Room Temperature (25°C).
 - Optimization: Mild heating (40°C - 60°C) can accelerate the reaction but increases DAP hydrolysis rates.
- Duration:
 - 24 hours: Primary formation of dipeptides.
 - 3-7 days: Formation of longer oligomers (tri-, tetra-peptides).

4. Monitoring & Workup

- Aliquot: Remove 50 µL at T=0, 24h, 48h.
- Quench: Dilute 1:10 in 0.1% Formic Acid (for MS) or analyze directly via NMR.

- Purification: Since the reaction is in water, products can be isolated via Size Exclusion Chromatography (SEC) or Preparative HPLC.

Protocol B: Heteropeptide Ligation (A + B → A-B)

Objective: Couple two different amino acids.

- Mix Reactants: Combine Amino Acid A (Nucleophile, e.g., Glycine) and Amino Acid B (Electrophile, e.g., Alanine) in a 1:1 ratio (typically 100 mM each).
- Add DAP: Add 2 equivalents of DAP relative to the total amino acid content.
- Catalyst: Add 1 equivalent of Imidazole.
- pH Adjust: Set pH to 7.5.
- Incubate: 24-48 hours at 25°C.
- Note: Statistical mixtures (A-A, B-B, A-B, B-A) will form. To control sequence, one must use pre-activated aminoacyl phosphates (advanced method) or accept statistical distribution.

Analytical Methods

Method 1: ³¹P NMR Spectroscopy (The Gold Standard)

³¹P NMR allows you to track the consumption of DAP and the formation of intermediates without destruction.

- DAP Signal: ~ -1 to +1 ppm (triplet or broad singlet depending on pH).
- Phosphoramidate Intermediate: ~ +5 to +10 ppm.
- Inorganic Phosphate (Pi): ~ 0 to +3 ppm (sharp singlet, shifts with pH).

Method 2: HPLC-MS

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 0% B to 50% B over 20 mins. (Peptides are polar; low organic is needed).
- Detection: ESI-MS in Positive Mode ().

Data Presentation & Troubleshooting

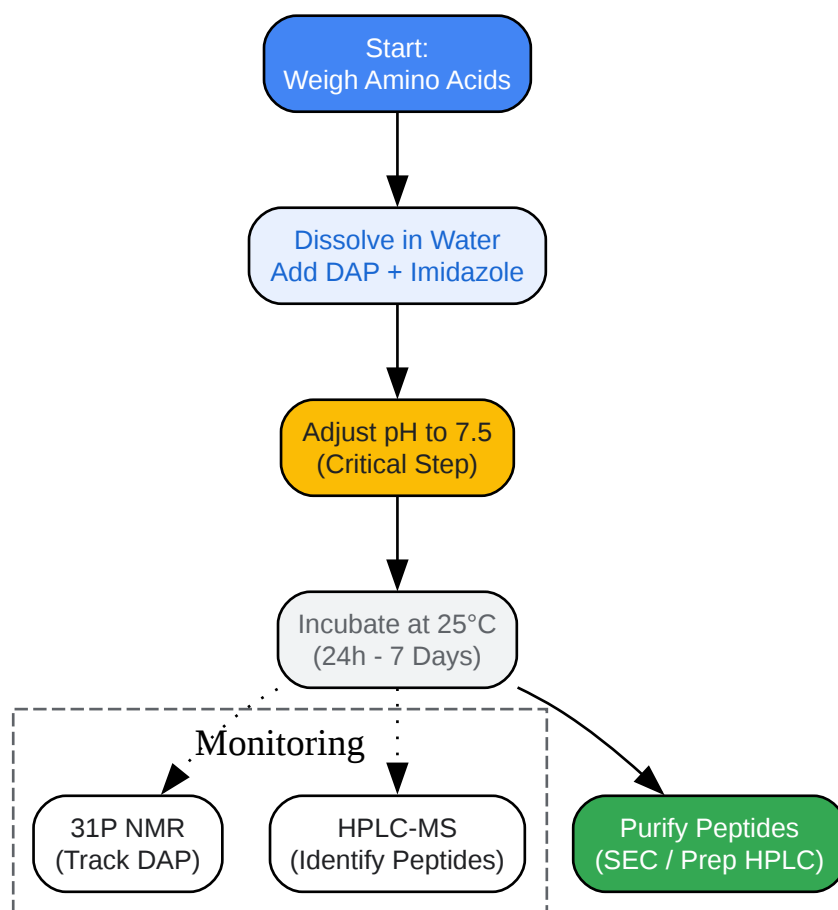
Expected Yields (Glycine Model)

Time (Days)	Gly (Monomer)	Gly-Gly (Dimer)	Gly-Gly-Gly (Trimer)
0	100%	0%	0%
1	60-70%	15-20%	<5%
3	40-50%	25-30%	5-10%
7	30%	30%	10-15%

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
No Peptide Formation	pH too low (<6) or too high (>9).	Re-adjust pH to 7.5. DAP is stable but inactive at extremes.
Rapid DAP Hydrolysis	Temperature too high.	Lower temp to 25°C or 4°C.
Precipitation	Mg ²⁺ concentration too high.	Reduce MgCl ₂ or use soluble counterions (Na ⁺ /K ⁺).
Low Yield	Dilution effect.	Increase reactant concentration to >0.5 M.

Workflow Visualization



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Figure 2: Operational workflow for DAP-mediated aqueous peptide synthesis.

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